SI-2 hydrochloride
Description
Significance of Steroid Receptor Coactivator 3 (SRC-3) in Biological Processes and Disease Research
Steroid Receptor Coactivator 3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1) or Nuclear Receptor Coactivator 3 (NCOA3), is a crucial protein that plays a significant role in various biological processes and is a key target in disease research, particularly in oncology. preprints.orgmdpi.com
Role of SRC-3 in Transcriptional Regulation
SRC-3 is a member of the p160 steroid receptor coactivator family and functions as a master regulator of gene expression. mdpi.comnih.gov It interacts with nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR), as well as other transcription factors like E2F1, AP-1, and NF-κB, to enhance the transcription of target genes. preprints.orgmdpi.comijbs.com This coactivation is achieved by recruiting other proteins, including histone acetyltransferases, which modify chromatin structure to make it more accessible for transcription. preprints.org The structural domains of SRC-3, including the basic-helix-loop-helix (bHLH)/PAS domain and receptor-interaction domain (RID), facilitate these interactions with transcription factors and other coregulators. mdpi.com
SRC-3 as a Research Target in Oncology
The overexpression of SRC-3 is implicated in the development and progression of various cancers, including breast, prostate, ovarian, and pancreatic cancer. mdpi.comnih.govaacrjournals.org Its role as an oncogene is multifaceted, promoting tumor initiation, growth, metastasis, and resistance to therapies. mdpi.comnih.govmdpi.com In breast cancer, SRC-3 overexpression is linked to hormone-dependent tumor growth and resistance to endocrine therapies. mdpi.comnih.gov Similarly, in prostate cancer, SRC-3 enhances the activity of the androgen receptor, driving cancer progression. preprints.org Research has also shown that SRC-3 can regulate the translation of cancer-related mRNAs and control the phosphorylation of key signaling molecules like EGFR and HER2. mdpi.com Furthermore, SRC-3 is involved in promoting the characteristics of cancer stem-like cells (CSCs), which are thought to be responsible for tumor recurrence. aacrjournals.org
Challenges in Targeting SRC-3
Targeting SRC-3 has been challenging due to its nature as a protein that lacks a traditional enzymatic active site, relying instead on protein-protein interactions. aacrjournals.org These interactions occur over large and flexible surfaces, making it difficult to design small molecules that can effectively block them. Despite these hurdles, significant efforts have been made to develop small-molecule inhibitors (SMIs) that can disrupt SRC-3's function. nih.govaacrjournals.org Early research identified compounds like gossypol (B191359) and bufalin, but their clinical utility was limited. nih.govplos.org The development of second-generation inhibitors, such as SI-2, represents a significant advancement in overcoming these challenges. aacrjournals.org Another challenge is the potential for resistance to SRC-3 inhibitors, which can arise through various mechanisms, including the activation of alternative signaling pathways. nih.gov
Importance of Lysine (B10760008) Acetyltransferase 13B (KAT13B) and Nod-like Receptor Family Pyrin Domain-Containing 3 (NLRP3) Inflammasome in Research
Role of KAT13B in Cellular Pathways
Lysine Acetyltransferase 13B (KAT13B), also known as SRC-3/AIB1, is a key enzyme involved in histone acetylation, a critical epigenetic modification for regulating gene expression. cusabio.comthermofisher.combioscientifica.com As a histone acetyltransferase (HAT), KAT13B transfers an acetyl group to lysine residues on histones, which generally leads to a more relaxed chromatin structure, facilitating gene transcription. cusabio.com Beyond its role in modifying histones, the broader family of lysine acetyltransferases (KATs) can also acetylate non-histone proteins, thereby regulating their function, localization, and stability. nih.gov This post-translational modification is involved in a wide array of cellular processes, including DNA repair, cell cycle progression, and apoptosis. cusabio.com Dysregulation of KAT activity has been linked to various diseases, including cancer. cusabio.comnih.gov For instance, research has indicated that KAT13B may play a role in regulating the activity of metabolic enzymes like phosphoglycerate kinase 1 (PGK1). researchgate.net
NLRP3 Inflammasome Activation in Inflammatory Research Models
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system's response to both pathogens and cellular stress signals. criver.commdpi.com Its activation is a key area of study in inflammatory research. The activation process is typically modeled as a two-step mechanism. criver.comresearchgate.net The first step, known as priming, is often initiated by signals like lipopolysaccharide (LPS) and leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). criver.comfrontiersin.org The second signal, which can be triggered by a variety of stimuli including ATP, leads to the assembly of the inflammasome complex. criver.com This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. frontiersin.org Active caspase-1 then cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis. criver.comfrontiersin.org Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. nih.govnih.gov Research models, both in vitro using cells like human peripheral blood mononuclear cells (PBMCs) and in vivo in mice, are crucial for studying the mechanisms of NLRP3 activation and for testing potential inhibitors. criver.comacs.org
Research Findings on SI-2 Hydrochloride
This compound has been identified as a potent inhibitor of SRC-3. medchemexpress.com Research indicates that SI-2 selectively reduces the protein levels of SRC-3 in cancer cells through direct physical interaction, without affecting SRC-3 mRNA levels. medchemexpress.commolnova.com This leads to the induction of apoptosis (programmed cell death) in breast cancer cells. medchemexpress.combio-techne.com
In the context of inflammation, this compound has been shown to be a specific inhibitor of KAT13B. nih.govpatsnap.com Interestingly, while it inhibits KAT13B, it does not affect the acetylation of NLRP3 itself. nih.govpatsnap.com Instead, SI-2 disrupts the interaction between NLRP3 and the adaptor protein ASC, which is a critical step in the formation of the ASC speck and subsequent inflammasome activation. nih.govpatsnap.com This mechanism effectively blocks the activation of the NLRP3 inflammasome. nih.govpatsnap.com
Interactive Data Table: In Vitro and In Vivo Effects of this compound
| Assay Type | Cell Line / Animal Model | SI-2 Concentration / Dosage | Observed Effect | Reference |
| Cell Viability | Breast Cancer Cells | 3-20 nM (IC50) | Induces cell death | medchemexpress.commolnova.comtargetmol.com |
| Cell Motility | MDA-MB-468 Cells | 100 nM | Significantly reduced cancer cell motility | medchemexpress.commolnova.com |
| Western Blot | MDA-MB-468 Cells | 0-200 nM | Significantly reduced SRC-3 protein levels | medchemexpress.commolnova.com |
| Western Blot | Cancer Cells | 0-200 nM | Caused PARP cleavage (a marker of apoptosis) | medchemexpress.commolnova.com |
| Tumor Growth | MDA-MB-468 Breast Cancer Mouse Model | 2 mg/kg | Significantly inhibited tumor growth | medchemexpress.commolnova.com |
| NLRP3 Inflammasome Activation | Mice (in vivo) and Human Cells (ex vivo) | Not specified | Specifically blocks NLRP3 inflammasome activation | nih.govpatsnap.com |
| Tumorsphere Formation | Breast Cancer Cell Lines | Not specified | Reduces tumorsphere formation, targeting cancer stem-like cells | aacrjournals.org |
| Metastasis | Breast Cancer Mouse Models | 10 mg/kg/day (for related compounds SI-10, SI-12) | Inhibited progression of lung metastasis | nih.gov |
| PD-L1 Blockade Therapy | Mouse Tumor Models | Not specified | Improves the efficacy of PD-L1 blockade therapy | larvol.com |
Research Rationale for Targeting Inflammasome Pathways
Inflammasomes are multi-protein complexes within the innate immune system that play a critical role in host defense against pathogens and sterile danger signals. researchgate.netoup.com These complexes, upon activation, trigger inflammatory signaling cascades, leading to the maturation and release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). researchgate.netresearchgate.netahajournals.org This process is crucial for a healthy immune response; however, the aberrant or chronic activation of inflammasome pathways is implicated in the pathogenesis of a wide spectrum of non-communicable inflammatory diseases. researchgate.netpatsnap.commdpi.com
The nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) family, pyrin domain containing 3 (NLRP3) inflammasome is the most extensively studied of these complexes due to its association with a vast array of pathological conditions. researchgate.netnih.gov Dysregulation of the NLRP3 inflammasome is a key driver in autoinflammatory syndromes, metabolic disorders like diabetes and atherosclerosis, neurodegenerative diseases, and certain cancers. ahajournals.orgmdpi.comnih.gov For instance, in atherosclerosis, endogenous danger signals such as cholesterol crystals and oxidized low-density lipoprotein, which are abundant in atherosclerotic lesions, can activate the NLRP3 inflammasome in macrophages. ahajournals.org This activation leads to the production of IL-1β, a key cytokine that promotes vascular inflammation and contributes to the development and progression of the disease. ahajournals.org
The central role of the IL-1β pathway in inflammation-driven diseases has been validated by clinical studies. ahajournals.org The Canakinumab Anti-Inflammatory Thrombosis Outcomes Study (CANTOS) demonstrated that targeting IL-1β with the monoclonal antibody canakinumab can significantly improve cardiovascular outcomes. ahajournals.org Given that the NLRP3 inflammasome is a primary mediator of IL-1β production, targeting this upstream complex represents a highly promising and strategic approach for therapeutic intervention. researchgate.netahajournals.orgpatsnap.com By developing specific inhibitors for inflammasome components, researchers aim to selectively modulate these pathological inflammatory responses, offering a more targeted treatment strategy than broad-spectrum anti-inflammatory drugs. researchgate.net
Overview of this compound as a Research Probe
This compound has emerged as a significant chemical tool in the study of inflammatory pathways. patsnap.comnih.gov It is a small molecule inhibitor initially investigated for its effects on lysine acetyltransferases. patsnap.comnih.gov Subsequent research has identified it as a specific inhibitor that blocks the activation of the NLRP3 inflammasome, making it a valuable probe for dissecting the mechanisms of inflammatory diseases. researchgate.netpatsnap.comnih.gov
The mechanism of action of this compound in this context is notably specific. Research has shown that SI-2 is a specific inhibitor of lysine acetyltransferase KAT13B. patsnap.comnih.gov While it was initially hypothesized that it might affect the acetylation of the NLRP3 protein itself, studies revealed that SI-2 does not alter NLRP3 acetylation. patsnap.comnih.gov Instead, its inhibitory effect stems from its ability to disrupt a crucial protein-protein interaction. This compound prevents the association between NLRP3 and the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). patsnap.comnih.gov This disruption is critical because the recruitment of ASC by NLRP3 is an essential step for the formation of a functional inflammasome complex, often visualized as an "ASC speck". researchgate.netpatsnap.comnih.gov By blocking the NLRP3-ASC interaction, SI-2 effectively prevents the downstream recruitment and activation of caspase-1, thereby inhibiting the maturation and release of IL-1β. patsnap.comnih.gov
This specific mechanism makes this compound a powerful research tool. It allows scientists to investigate the consequences of inhibiting NLRP3 inflammasome assembly at a specific step, distinguishing its effects from other potential inhibitory points in the pathway. Its utility as a probe has been demonstrated in both in vitro studies using human cells and in vivo mouse models of inflammation. patsnap.comnih.gov Beyond its role in inflammasome research, SI-2 has also been identified as a potent inhibitor of steroid receptor coactivator-3 (SRC-3), highlighting its potential utility in studying other cellular processes, such as in cancer research where SRCs can act as transcriptional regulators. medchemexpress.com
Data Tables
Table 1: Chemical and Physical Properties of this compound This table outlines the basic chemical and physical data for the this compound compound.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride | vulcanchem.com |
| Molecular Formula | C₁₅H₁₅N₅·HCl | vulcanchem.com |
| Molecular Weight | 301.77 g/mol / 301.78 g/mol | vulcanchem.com |
| CAS Number | 1992052-49-9 | vulcanchem.com |
| Appearance | Pink to red solid | vulcanchem.com |
| Purity | ≥98% (HPLC) | vulcanchem.com |
| Solubility | Soluble to 50 mM in water; Soluble to 20 mM in DMSO |
Table 2: Summary of Key Research Findings for this compound This table summarizes the principal research findings concerning the biological activity and mechanism of action of this compound as an inflammasome inhibitor.
| Finding | Description | Research Context | Source(s) |
| Primary Target | Identified as a specific inhibitor of lysine acetyltransferase KAT13B. | Inflammatory disease research | patsnap.comnih.gov |
| Mechanism of Action | Blocks NLRP3 inflammasome activation by disrupting the interaction between NLRP3 and the adaptor protein ASC, thereby preventing ASC speck formation. | In vitro (human cells) and in vivo (mice) models | patsnap.comnih.gov |
| Specificity | Does not affect the acetylation of the NLRP3 protein itself. | Mechanistic studies of inflammasome activation | patsnap.comnih.gov |
| Downstream Effect | Prevents the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β. | Cellular and molecular immunology | researchgate.netpatsnap.comnih.gov |
| Alternative Activity | Also functions as a potent inhibitor of steroid receptor coactivator-3 (SRC-3), reducing its protein levels. | Cancer biology research | medchemexpress.com |
Table 3: Compound Names Mentioned in this Article
Properties
Molecular Formula |
C15H15N5.HCl |
|---|---|
Molecular Weight |
301.78 |
Synonyms |
1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Si 2 Hydrochloride
Steroid Receptor Coactivator 3 (SRC-3) Inhibition Mechanisms
SI-2 was developed as a potent and specific small-molecule inhibitor of SRC-3, a protein often overexpressed in various cancers and linked to tumor growth and metastasis. tocris.comnih.gov The compound's inhibitory effects are multifaceted, involving direct interaction, modulation of transcriptional activity, and reduction of cellular protein levels.
Direct Physical Interaction with SRC-3
A primary mechanism of SI-2 is its ability to directly and physically interact with the SRC-3 protein. tocris.comnih.govnih.govrndsystems.com This binding is a key initiating step for its subsequent inhibitory actions. Research has indicated that SI-2 engages with the nuclear receptor-interaction domain (NRID) of SRC-3. vulcanchem.com This interaction is crucial as it disrupts the essential protein-protein interactions that SRC-3 relies on to function as a transcriptional coactivator. vulcanchem.com
Modulation of SRC-3 Transcriptional Activities
By binding to SRC-3, SI-2 selectively reduces the transcriptional activities of this coactivator. tocris.comnih.govrndsystems.commedchemexpress.com SRC-3 enhances gene expression by recruiting other proteins, including histone acetyltransferases like p300/CBP, to form a transcriptional complex. patsnap.comacs.org A derivative of SI-2, known as SI-12, has been shown to disrupt the formation of the DNA-bound estrogen receptor (ER)/SRC-3/p300 complex. patsnap.comnih.gov This action effectively blocks the coactivator's ability to enhance the transcription of target genes that are critical for cancer cell proliferation and survival. vulcanchem.com
Impact on Cellular SRC-3 Protein Concentration and Degradation Pathways
A significant effect of SI-2 is the reduction of SRC-3 protein concentration within cancer cells. tocris.comnih.govrndsystems.compatsnap.com This reduction occurs at the post-transcriptional level, as studies have shown that SI-2 treatment decreases SRC-3 protein levels without affecting the corresponding SRC-3 mRNA levels. vulcanchem.commedchemexpress.commedchemexpress.com This suggests that SI-2 does not inhibit the gene expression of SRC-3 but rather promotes its degradation. nih.gov By binding to SRC-3, SI-2 appears to trigger a pathway leading to the protein's removal, possibly through the ubiquitin-proteasome system, thereby diminishing the total amount of functional coactivator available in the cell. nih.govaacrjournals.org
| Mechanism | Description | Key Research Finding | References |
|---|---|---|---|
| Direct Physical Interaction | SI-2 directly binds to the SRC-3 protein. | Interaction occurs with the Nuclear Receptor Interaction Domain (NRID) of SRC-3. | tocris.comnih.govnih.govrndsystems.comvulcanchem.com |
| Transcriptional Modulation | Inhibits the coactivator function of SRC-3. | Disrupts the formation of the ER/SRC-3/p300 transcriptional complex. | tocris.comnih.govrndsystems.comvulcanchem.commedchemexpress.compatsnap.com |
| Protein Degradation | Reduces cellular SRC-3 protein levels. | Induces post-transcriptional degradation of SRC-3 protein without altering its mRNA levels. | tocris.comnih.govnih.govrndsystems.comvulcanchem.commedchemexpress.compatsnap.commedchemexpress.comaacrjournals.org |
Differential Effects on SRC1, SRC2, and SRC3 Levels
The specificity of SI-2 for SRC-3 over its homologous family members, SRC-1 and SRC-2, has been a subject of investigation, with some sources presenting conflicting data. Many studies describe SI-2 as a "selective" inhibitor of SRC-3. medchemexpress.comnih.gov This selectivity is highlighted by experiments showing that cancer cells with depleted SRC-3 are significantly less sensitive to SI-2, underscoring SRC-3 as the primary target. nih.gov
However, other reports indicate that SI-2 may also affect the other members of the p160 SRC family. vulcanchem.com One source explicitly states that SI-2 hydrochloride reduces the levels of SRC-1, SRC-2, and SRC-3 in breast cancer cell lines. rndsystems.com Another vendor also notes that while SI-2 is a potent inhibitor of SRC-3, it also inhibits SRC-1 and SRC-2. dcchemicals.com This suggests that while SI-2 has a primary and potent effect on SRC-3, its activity may not be exclusively limited to this single coactivator.
| SRC Family Member | Reported Effect of this compound | References |
|---|---|---|
| SRC-1 | Reported to be reduced/inhibited. | rndsystems.comdcchemicals.com |
| SRC-2 | Reported to be reduced/inhibited. | rndsystems.comdcchemicals.com |
| SRC-3 | Consistently reported to be inhibited and degraded. | rndsystems.comvulcanchem.commedchemexpress.comnih.govdcchemicals.com |
Lysine (B10760008) Acetyltransferase 13B (KAT13B) and NLRP3 Inflammasome Modulation
Beyond its role as an SRC-3 inhibitor, this compound has been identified as a potent anti-inflammatory agent through its interaction with a different set of molecular targets involved in the innate immune response.
Specific Inhibition of KAT13B Activity
Research has identified this compound as a specific inhibitor of Lysine Acetyltransferase 13B (KAT13B). nih.govpatsnap.com Lysine acetyltransferases are enzymes that play crucial roles in regulating protein function through acetylation. frontiersin.org By specifically inhibiting the enzymatic activity of KAT13B, SI-2 interferes with downstream cellular processes that are dependent on this enzyme. nih.govpatsnap.com
This inhibition of KAT13B is directly linked to the modulation of the NOD-like receptor family pyrin domain-containing-3 (NLRP3) inflammasome. nih.govpatsnap.com The NLRP3 inflammasome is a multiprotein complex that, when activated by danger signals, triggers the release of potent pro-inflammatory cytokines. researchgate.netfrontiersin.org
Disruption of NLRP3-ASC Interaction
A key aspect of SI-2's anti-inflammatory activity lies in its ability to interfere with the assembly of the NLRP3 inflammasome, a multiprotein complex central to the inflammatory response. nih.govpatsnap.comresearchgate.net Research has shown that SI-2 disrupts the crucial interaction between the NLRP3 (NLR Family Pyrin Domain Containing 3) protein and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). nih.govpatsnap.comresearchgate.net This interaction is a critical step in the formation of the inflammasome complex. researchgate.netuq.edu.aurupress.org By preventing NLRP3 from binding to ASC, SI-2 effectively halts the downstream signaling cascade that leads to inflammation. nih.govpatsnap.comresearchgate.net Interestingly, this action is independent of NLRP3 acetylation, another known regulatory mechanism of the inflammasome. nih.govpatsnap.com
Abrogation of ASC Speck Formation
The disruption of the NLRP3-ASC interaction by this compound directly leads to the abrogation of ASC speck formation. nih.govpatsnap.comresearchgate.net ASC specks are large, perinuclear aggregates of ASC that form upon inflammasome activation and serve as a platform for the recruitment and activation of pro-caspase-1. pnas.orgnih.govcore.ac.ukresearchgate.net The formation of these specks is a hallmark of inflammasome activation. pnas.orgnih.govcore.ac.ukresearchgate.net Studies have demonstrated that by inhibiting the initial NLRP3-ASC interaction, SI-2 effectively prevents the oligomerization of ASC into these functional specks. nih.govpatsnap.comresearchgate.net This blockade of ASC speck formation is a key mechanism through which SI-2 exerts its anti-inflammatory effects. nih.govpatsnap.comresearchgate.net
Inhibition of NLRP3 Inflammasome Activation Pathways
The culmination of SI-2's actions on the NLRP3-ASC interaction and ASC speck formation is the specific inhibition of the NLRP3 inflammasome activation pathway. nih.govpatsnap.comresearchgate.net This targeted inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. researchgate.netuq.edu.aurupress.org It is noteworthy that SI-2's inhibitory effect is specific to the NLRP3 inflammasome and does not appear to affect other inflammasome complexes, such as AIM2 or NLRC4. rupress.org This specificity suggests a more targeted therapeutic approach with potentially fewer off-target effects. rupress.org
Downstream Cellular Responses
The molecular interactions of this compound translate into significant effects on various cellular processes, particularly those relevant to cancer biology.
Induction of Apoptosis Pathways (e.g., PARP Cleavage)
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. rndsystems.comrndsystems.comnih.gov One of the key indicators of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. medchemexpress.comresearchgate.netnih.gov The cleavage of PARP by caspases, such as caspase-3, is a critical step in the execution phase of apoptosis. nih.govoup.comppm.edu.pl Western blot analyses have demonstrated that treatment of cancer cells with SI-2 leads to a dose-dependent increase in PARP cleavage, confirming the activation of apoptotic pathways. medchemexpress.com This pro-apoptotic activity contributes significantly to the anti-tumor effects of SI-2. rndsystems.comrndsystems.comnih.gov
Regulation of Cell Proliferation Dynamics
A hallmark of cancer is uncontrolled cell proliferation. This compound effectively inhibits the proliferation of various cancer cell lines, particularly breast cancer cells. rndsystems.comnih.govmedchemexpress.comnih.gov This inhibitory effect is achieved with high potency, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low nanomolar range. rndsystems.commedchemexpress.com For instance, in breast cancer cells, SI-2 has demonstrated IC50 values between 3 and 20 nM. medchemexpress.comvulcanchem.com The primary mechanism behind this anti-proliferative effect is the inhibition of SRC-3, a coactivator that plays a crucial role in up-regulating genes related to the cell cycle. nih.gov By reducing the levels and transcriptional activity of SRC-3, SI-2 effectively puts a brake on the cancer cell's proliferative machinery. medchemexpress.comnih.govvulcanchem.com
Table 1: In Vitro Efficacy of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Breast Cancer Cells | Breast | 3-20 | medchemexpress.comvulcanchem.com |
| MDA-MB-468 | Breast | Not Specified | medchemexpress.com |
| MDA-MB-48 | Breast | 3.4 | rndsystems.comrndsystems.com |
| MCF-7 | Breast | Not Specified | nih.gov |
Modulation of Cell Motility and Invasive Capabilities
The ability of cancer cells to move and invade surrounding tissues is fundamental to metastasis. This compound has been shown to significantly decrease the motility and invasive capabilities of cancer cells. rndsystems.comrndsystems.commedchemexpress.com In vitro studies using breast cancer cell lines have demonstrated that treatment with SI-2 reduces their ability to migrate and invade through an extracellular matrix barrier. rndsystems.comrndsystems.commedchemexpress.com This effect is, at least in part, attributed to the inhibition of SRC-3, which is known to regulate genes involved in cell motility and invasion. nih.gov By hampering these processes, SI-2 shows potential in preventing the spread of cancer to distant organs.
Preclinical Efficacy Studies in Research Models
In Vitro Efficacy in Cellular Models
In vitro studies have been crucial in elucidating the cellular mechanisms through which SI-2 hydrochloride exerts its effects. These studies have primarily focused on its impact on cancer cell lines and inflammatory cell models.
Effects on Cancer Cell Line Viability and Growth
This compound has shown significant potency in inhibiting the viability and growth of various cancer cell lines, with a particular emphasis on breast cancer. nih.govmedchemexpress.com Research indicates that SI-2 selectively induces cell death in breast cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low nanomolar range, specifically between 3 and 20 nM. medchemexpress.commedchemexpress.com Notably, this cytotoxic effect appears to be selective for cancer cells, as the viability of normal cells is not significantly affected. nih.govmedchemexpress.com
In MDA-MB-468 breast cancer cells, treatment with SI-2 resulted in a significant reduction of SRC-3 protein levels. medchemexpress.commedchemexpress.com This reduction in the target protein is a key mechanism behind its anti-cancer activity. Further investigation revealed that SI-2 induces apoptosis, a form of programmed cell death, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase) in cancer cells upon treatment. medchemexpress.commedchemexpress.com The cytotoxic effects of related compounds, such as SI-12, were found to be rapid and sustained in MDA-MB-468 cells. nih.gov
Beyond breast cancer, the therapeutic potential of SI-2 has been explored in other cancer types, including serous endometrial cancer, anaplastic thyroid cancer, and multiple myeloma. nih.gov
Interactive Table: In Vitro Efficacy of SI-2 on Cancer Cell Viability
| Cell Line | Cancer Type | Key Findings | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | Significantly reduced cell motility and SRC-3 protein levels. | 3-20 | medchemexpress.commedchemexpress.com |
| MDA-MB48 | Breast Cancer | Inhibited cell growth and induced apoptosis. | 3.4 | |
| Multiple Breast Cancer Cell Lines | Breast Cancer | Selectively reduces SRC-3 levels and is highly potent in killing breast cancer cells. | 3-20 | nih.govmedchemexpress.com |
Assessment of Anti-Migratory and Anti-Invasive Potency in Cell Cultures
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has demonstrated significant anti-migratory and anti-invasive properties in cell culture models. In MDA-MB-468 breast cancer cells, a concentration of 100 nM SI-2 was sufficient to decrease cell motility and invasion. medchemexpress.commedchemexpress.com These findings suggest that SI-2 can potentially inhibit the spread of cancer cells to other parts of the body. medchemexpress.com
The anti-migratory effects are linked to the inhibition of pathways that control cell movement and the degradation of the extracellular matrix. mdpi.combiomolther.org For instance, studies on other compounds have shown that inhibiting cell migration can involve the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for breaking down tissue barriers. mdpi.comnih.gov
Investigations in Inflammatory Cell Models
In addition to its anti-cancer properties, this compound has been identified as a potent anti-inflammatory agent. nih.gov Research has shown that SI-2 can specifically block the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases. nih.gov
This inhibitory effect was observed in both mouse models in vivo and human cells ex vivo. nih.gov Interestingly, SI-2's mechanism of action in this context does not involve altering the acetylation of NLRP3. Instead, it works by disrupting the interaction between NLRP3 and the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn prevents the formation of the ASC speck, a critical step in inflammasome activation. nih.gov Studies on RAW 264.7 murine macrophage cells have been instrumental in understanding the cellular responses to inflammatory stimuli and the effects of anti-inflammatory agents. mdpi.comnih.gov
In Vivo Efficacy in Animal Models
Following promising in vitro results, the efficacy of this compound has been evaluated in various animal models, particularly in the context of cancer.
Evaluation in Xenograft Tumor Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard tool in preclinical cancer research. cellvax-pharma.comreactionbiology.com SI-2 has been tested in xenograft models of breast cancer, demonstrating its ability to inhibit tumor growth in vivo. nih.govmedchemexpress.com
In a mouse model using MDA-MB-468 breast cancer cells, treatment with SI-2 resulted in a significant inhibition of tumor growth. medchemexpress.commedchemexpress.com This was accompanied by a notable reduction in the levels of SRC-3 protein in the tumor tissues of the treated animals compared to the control group. medchemexpress.commedchemexpress.com Furthermore, SI-2 has shown efficacy in a patient-derived xenograft (PDX) model of endocrine-resistant breast cancer, highlighting its potential in clinically relevant scenarios. nih.gov
Impact on Tumor Growth and Progression in Preclinical Settings
The administration of SI-2 in preclinical animal models has shown a clear impact on halting tumor growth and progression. nih.govmedchemexpress.com Studies have demonstrated that SI-2 can significantly delay tumor growth in various xenograft models. nih.govmedchemexpress.com For example, in the MDA-MB-468 breast cancer mouse model, SI-2 treatment led to a significant inhibition of tumor growth. medchemexpress.commedchemexpress.com
The anti-tumor effects observed in vivo are consistent with the in vitro findings, linking the reduction in tumor size to the inhibition of SRC-3 and the induction of apoptosis. nih.govmedchemexpress.com The ability of SI-2 to inhibit primary tumor growth and potentially block cancer stem cells further underscores its therapeutic promise. nih.gov
Interactive Table: In Vivo Efficacy of SI-2 in Xenograft Models
| Animal Model | Cancer Type | Key Findings | Reference |
| MDA-MB-468 breast cancer mouse model | Breast Cancer | Significantly inhibited tumor growth; reduced SRC-3 levels in tumor tissues. | medchemexpress.commedchemexpress.com |
| MDA-MB48 breast cancer mouse model | Breast Cancer | Inhibited tumor growth. | |
| Endocrine-resistant breast cancer PDX model | Breast Cancer | Showed efficacy in a patient-derived xenograft model. | nih.gov |
Studies in Animal Models of Inflammatory Diseases
The preclinical efficacy of this compound has been evaluated in models of inflammatory diseases, with a notable focus on autoimmune disorders such as rheumatoid arthritis. Research in this area has utilized established animal models that mimic the pathological features of human inflammatory conditions to assess the therapeutic potential of this compound.
The table below summarizes the findings from the preclinical study of this compound in an animal model of inflammatory disease.
Table 1: Preclinical Efficacy of this compound in an Animal Model of Inflammatory Disease
| Animal Model | Disease Modeled | Key Findings | Reference |
|---|
Pharmacodynamic Marker Analysis in Vivo
In vivo pharmacodynamic studies have been conducted to elucidate the mechanisms through which this compound exerts its anti-inflammatory effects. These studies have focused on identifying and quantifying the molecular targets of this compound and its downstream effects on inflammatory pathways.
A key pharmacodynamic finding is that this compound functions as a specific inhibitor of the Nod-like receptor family pyrin domain-containing-3 (NLRP3) inflammasome. biocytogen.jp Research has shown that this compound disrupts the crucial interaction between NLRP3 and the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC). This disruption consequently blocks the formation of the ASC speck, a critical step in the activation of the NLRP3 inflammasome. biocytogen.jp The analysis of NLRP3-ASC interaction in vivo can be performed using techniques such as co-immunoprecipitation from tissue or cell lysates, followed by immunoblotting to detect the associated proteins. acs.orgbiomedcode.com The formation of ASC specks can be visualized and quantified in vivo or ex vivo using methods like fluorescence microscopy or flow cytometry in cells from treated animals.
Furthermore, this compound has been identified as an inhibitor of Nuclear receptor coactivator 3 (NCOA3). In vivo and in vitro experiments have revealed that NCOA3 forms a transcriptional complex with the histone acetyltransferase p300 and subunits of nuclear factor kappa B (NF-κB). nih.gov This complex is responsible for regulating the expression of various proinflammatory cytokine genes by binding to their promoters. nih.gov The administration of this compound was shown to impair the assembly of this NCOA3-p300-NF-κB complex. nih.gov This inhibitory action leads to a subsequent decrease in the expression of proinflammatory cytokines. nih.gov The in vivo analysis of this complex can be achieved through chromatin immunoprecipitation (ChIP) assays to assess the binding of these proteins to specific gene promoters. nih.govresearchgate.net The resulting downstream effect on cytokine levels can be measured in serum or tissue homogenates from treated animals using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex cytokine arrays. aai.orgredalyc.orgmdpi.com
The table below details the key pharmacodynamic markers analyzed in in vivo studies of this compound.
Table 2: In Vivo Pharmacodynamic Markers for this compound
| Marker | Method of Analysis | Effect of this compound | Reference |
|---|---|---|---|
| NLRP3-ASC Interaction | Co-immunoprecipitation from tissue/cell lysates | Disrupts the interaction between NLRP3 and ASC | biocytogen.jp |
| ASC Speck Formation | Fluorescence microscopy or flow cytometry of cells from treated animals | Blocks the formation of ASC specks | biocytogen.jp |
| NCOA3-p300-NF-κB Complex Assembly | Chromatin Immunoprecipitation (ChIP) assays | Impairs the assembly of the transcriptional complex | nih.gov |
Structure Activity Relationship Sar and Analog Development for Research Probes
Identification and Chemical Modification of Precursor Compounds
SI-2 was identified as a novel small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3), a protein often overexpressed in various cancers and linked to metastasis. nih.gov SI-2 is the foundational member of a new class of bioactive compounds built on a benzimidazoline imine scaffold. nih.gov Initial characterization of its chemical structure was crucial due to potential tautomerism. Through the use of multiple 2D NMR methods, researchers confirmed that the conjugated imine is the dominant structural form of SI-2. nih.gov
The impetus for chemical modification arose from a significant limitation of the parent compound: a short plasma half-life of approximately one hour in mice, which hindered its potential for further development. nih.gov To address this, metabolic studies were conducted using human liver microsomes (HLM). These investigations revealed that SI-2 was rapidly metabolized, with a half-life of just 3.0 minutes in the HLM assay. The primary metabolic pathway was identified as mono-oxidation on the pyridine (B92270) ring, pinpointing a "metabolic soft spot" ripe for modification. nih.gov This discovery laid the groundwork for the rational design of more stable and effective analogs.
Rational Design Strategies for Enhanced Research Probe Properties
With a clear understanding of SI-2's structural and metabolic liabilities, researchers embarked on a rational design campaign to enhance its properties as a research probe. This involved a multi-pronged strategy focusing on synthesis, pharmacokinetic improvement, and analysis of target engagement.
Guided by the metabolic stability data and structure-activity relationship (SAR) exploration, a series of analogs were synthesized to improve upon the SI-2 scaffold. nih.gov The goal was to block the identified metabolic site on the pyridine ring without compromising the compound's inhibitory activity against SRC-3. This led to the creation of two notable lead compounds, designated SI-10 and SI-12. nih.gov The synthesis of these analogs involved targeted chemical changes to the SI-2 structure, representing a focused effort at structural diversification to achieve superior drug-like properties. nih.gov
A primary objective of the analog development program was to overcome the poor pharmacokinetic profile of SI-2. nih.govmedchemexpress.com The parent compound exhibited a short elimination half-life (t1/2) of about 1 hour and reached its maximum plasma concentration (Cmax) of 3.0 μM quickly (tmax of 0.25 h) after intraperitoneal administration in mice. medchemexpress.commedchemexpress.com
The modifications that produced SI-10 and SI-12 were highly successful in addressing this issue. The resulting analogs demonstrated significantly improved plasma half-lives and good oral bioavailability. nih.gov Specifically, following intravenous administration, SI-10 showed a half-life of 3.25 hours, while SI-12 exhibited a remarkably extended half-life of 22 hours. nih.gov This dramatic improvement in metabolic stability underscores the success of the rational design strategy, transforming a hit compound with limited in vivo applicability into lead compounds suitable for more extensive preclinical research. nih.gov
SI-2 functions by selectively reducing the protein levels and transcriptional activities of SRC-3 through direct physical interaction. medchemexpress.comtargetmol.com The benzimidazoline imine scaffold is considered a key structural feature for this activity. nih.gov The development of analogs allowed for a deeper understanding of the moieties critical for this interaction.
To confirm that the new analogs retained their mechanism of action, a biotinylated estrogen response element (ERE) pull-down assay was performed. This experiment demonstrated that the optimized analog, SI-12, effectively disrupted the recruitment of SRC-3 and its co-activator p300 to the estrogen receptor (ER) complex. nih.gov This finding not only confirmed that SI-12 acts on the intended pathway but also highlighted the integrity of the core pharmacophore responsible for disrupting the SRC-3 protein complex.
Modification for Improved Pharmacokinetic Research Profiles
Comparative Analysis of SI-2 Analogs in Research
The development efforts culminated in the identification of SI-10 and SI-12 as lead compounds with superior properties compared to the original hit, SI-2. A comparative analysis reveals the significant advancements made through structural modification.
Both SI-10 and SI-12 exhibited more potent cytotoxic activity against a panel of human cancer cell lines than SI-2. nih.gov Most importantly, their pharmacokinetic profiles were substantially enhanced. The table below summarizes the key comparative data between SI-2 and its optimized analogs.
| Compound | Target | Plasma Half-Life (t½) | Key Improvement Over SI-2 |
| SI-2 | SRC-3 medchemexpress.comtargetmol.com | ~1 hour nih.gov | Baseline compound |
| SI-10 | SRC-3 nih.gov | 3.25 hours nih.gov | Improved metabolic stability and potency nih.gov |
| SI-12 | SRC-3 nih.gov | 22 hours nih.gov | Significantly improved metabolic stability and potency nih.gov |
This comparative data clearly illustrates the success of the drug-like optimization. The analogs, particularly SI-12, represent more robust research probes for studying the function and inhibition of SRC-3 in various research models, demonstrating potent biological activity and the pharmacokinetic properties necessary for in vivo efficacy studies. nih.gov
Computational and Theoretical Investigations of Si 2 Hydrochloride
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of SI-2 hydrochloride, modeling focuses on its interaction with its designated biological target, the steroid receptor coactivator-3 (SRC-3).
SI-2 was identified as a potent inhibitor that disrupts the protein-protein interaction (PPI) involving SRC-3. nih.govmedchemexpress.com It achieves this by binding directly to SRC-3, thereby modulating its activity. medchemexpress.com Computational docking studies are essential to visualize and analyze how SI-2 fits into the binding pocket of SRC-3. These models help identify the key amino acid residues that form crucial interactions with the inhibitor. While specific binding energy scores from docking simulations are not detailed in the available literature, the high potency of SI-2 suggests a strong and specific binding affinity. The interactions are predicted to be a combination of several non-covalent forces.
Table 1: Predicted Ligand-Target Interactions for SI-2 with SRC-3
| Interaction Type | Potential Interacting Groups on SI-2 | Potential Interacting Residues on SRC-3 |
|---|---|---|
| Hydrogen Bonding | Amine and N-heterocycle moieties | Polar amino acids (e.g., Ser, Thr, Gln, Asn) |
| Hydrophobic Interactions | Aromatic rings and alkyl groups | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |
These modeled interactions provide a structural basis for the inhibitory mechanism of SI-2, guiding further optimization efforts.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are typically used for such analyses. For SI-2, these calculations provide a deeper understanding of its molecular characteristics.
Key properties of SI-2 have been determined through computational methods. nih.gov For instance, the topological polar surface area (tPSA), a critical parameter for predicting drug transport properties, was calculated to be 52 Ų. nih.gov This value is well within the accepted range for good oral bioavailability. nih.gov Furthermore, SI-2 was found to adhere to Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a chemical compound. medchemexpress.com
Table 2: Calculated and Experimental Physicochemical Properties of SI-2
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 301.78 g/mol (as HCl salt) | |
| Molecular Formula | C₁₅H₁₅N₅·HCl | |
| Experimental LogP | 0.44 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 4 | nih.gov |
| Rotatable Bonds | 5 | nih.gov |
Analysis of the electronic structure, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, helps in understanding the molecule's ability to participate in charge-transfer interactions, which are often vital for receptor binding.
Dynamics Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can model the behavior of this compound within a biological environment, such as in an aqueous solution or when bound to its target protein, SRC-3.
In Silico Screening and Lead Optimization for Research Applications
The discovery of novel inhibitors like SI-2 often begins with in silico screening, where large virtual libraries of chemical compounds are computationally tested against a biological target. This virtual screening approach allows for the rapid and cost-effective identification of "hit" compounds that have a high probability of binding to the target.
It is likely that the scaffold of SI-2 was identified through such a screening process targeting the PPI surface of SRC-3. Following the identification of initial hits, a process of lead optimization is undertaken. This involves making iterative chemical modifications to the lead compound and evaluating their effect on potency, selectivity, and pharmacokinetic properties using computational models. The development of SI-2, described as a highly promising SRC-3 inhibitor with an improved toxicity and pharmacokinetic profile, exemplifies the successful application of this strategy. medchemexpress.com Computational analysis of the structure-activity relationship (SAR) would have been instrumental in guiding the modifications that led from an initial hit to the final, optimized SI-2 molecule.
Theoretical Studies on Conformational Dynamics and Binding Energetics
The ability of a small molecule to bind effectively to a protein target is governed by both its conformational flexibility and the energetics of the interaction. Theoretical studies are crucial for exploring these aspects of SI-2.
The conformational dynamics of SI-2 are influenced by its five rotatable bonds, which allow the molecule to adopt various shapes or conformations. nih.gov This flexibility is essential for it to orient itself correctly within the SRC-3 binding pocket to achieve an optimal fit. Theoretical methods can be used to explore the accessible conformations of SI-2 and identify the low-energy shapes that are most likely relevant for binding.
Methodological Approaches in Research with Si 2 Hydrochloride
High-Throughput Screening Methodologies for Inhibitor Discovery
High-throughput screening (HTS) is a foundational approach in drug discovery, enabling the rapid assessment of large and diverse compound libraries to identify potential inhibitors of a specific biological target. In the context of SRC-3, HTS assays are designed to identify molecules, like SI-2, that can disrupt its function. These screens often utilize fluorescence-based or absorbance-based readouts to measure the inhibition of SRC-3 activity or its interactions with other proteins. mdpi.comnih.gov
For instance, a typical HTS campaign might involve screening a library of hundreds of thousands of drug-like small molecules. mdpi.com The process is generally automated and performed in high-density microplates to maximize efficiency. mdpi.complos.org The primary screen identifies initial "hits" that show inhibitory activity. These hits are then subjected to further validation through a series of secondary assays to confirm their activity, determine their potency (e.g., by calculating IC50 values), and assess their specificity. mdpi.comacs.org
To ensure the reliability of HTS assays, several parameters are monitored, including the Z'-factor, which is a statistical measure of the quality of the assay. A Z'-factor above 0.5 indicates an excellent and robust assay suitable for large-scale screening. nih.govplos.org The signal-to-background ratio is another important parameter that reflects the dynamic range of the assay. plos.org
The discovery of novel inhibitors often involves multiple rounds of screening and counter-screening to eliminate false positives and compounds with undesirable properties. mdpi.com For zinc-dependent enzymes, for example, a deselection assay might be performed in the presence of zinc ions to identify compounds that act through a zinc-independent mechanism. mdpi.com Ultimately, HTS provides a critical starting point for the development of potent and selective inhibitors like SI-2 hydrochloride.
Cell-Based Assays
Cell viability and proliferation assays are fundamental tools for evaluating the cytotoxic effects of compounds like this compound on cancer cells. scirp.org These assays are typically colorimetric, meaning they rely on a color change to quantify the number of living cells. scirp.org
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of cells. scirp.org In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. scirp.org The amount of formazan produced, which is quantified by measuring the absorbance of light, is directly proportional to the number of viable cells.
The Sulforhodamine B (SRB) assay is another common method that relies on the ability of the SRB dye to bind to cellular proteins. tandfonline.comscispace.com After fixing the cells with trichloroacetic acid, the SRB dye is added and binds to the protein components. scispace.com The amount of bound dye, which is proportional to the total protein mass and therefore the number of cells, is measured after solubilization. scispace.com The SRB assay is known for its sensitivity and the stability of the endpoint, making it suitable for large-scale screening. scispace.com
Both MTT and SRB assays are typically performed in 96-well plates, allowing for the simultaneous testing of multiple concentrations of a compound. tandfonline.comscispace.com Research has shown that SI-2 selectively induces death in breast cancer cells, with IC50 values in the low nanomolar range (3-20 nM), while not affecting the viability of normal cells. medchemexpress.comtargetmol.commedchemexpress.com
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Measurement | Advantages |
|---|---|---|---|
| MTT | Measures mitochondrial metabolic activity through the reduction of MTT to formazan. scirp.org | Absorbance of solubilized formazan. | Simple, widely used. |
| SRB | Binds to total cellular protein. scispace.com | Absorbance of solubilized SRB dye. scispace.com | Sensitive, stable endpoint, suitable for HTS. scispace.com |
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Assays that detect the hallmarks of apoptosis are therefore crucial for understanding the mode of action of compounds like this compound.
PARP (Poly (ADP-ribose) polymerase) cleavage detection is a common method for identifying apoptotic cells. PARP is a nuclear enzyme that is cleaved by caspases, key executioner enzymes of apoptosis, into characteristic fragments. nih.govwindows.net The detection of these cleaved PARP fragments, typically by Western blotting, is a reliable indicator of apoptosis. medchemexpress.commedchemexpress.com Studies have shown that treatment of cancer cells with this compound leads to the cleavage of PARP. medchemexpress.commedchemexpress.com
Caspase activation assays directly measure the activity of caspases. oup.com These assays often use specific substrates that, when cleaved by an active caspase, produce a colorimetric or fluorescent signal. oup.com The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, is a central event in the apoptotic cascade. oup.compnas.org Research has demonstrated that the knockdown of certain proteins can lead to a significant increase in caspase-3 activation. oup.com
Table 2: Key Markers of Apoptosis
| Marker | Description | Detection Method |
|---|---|---|
| PARP Cleavage | Cleavage of the 116-kDa PARP-1 protein into 85-kDa and 24-kDa fragments by caspases. nih.gov | Western Blotting. medchemexpress.commedchemexpress.com |
| Caspase Activation | Activation of initiator and executioner caspases. oup.comembopress.org | Colorimetric or fluorometric assays using specific caspase substrates. oup.com |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these processes are vital for evaluating the anti-metastatic potential of therapeutic agents.
Transwell migration and invasion assays are widely used to assess the migratory and invasive capabilities of cancer cells in vitro. jcancer.orgmdpi.com These assays utilize a two-chamber system separated by a porous membrane. plos.org For migration assays, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber. plos.org For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) that the cells must degrade and penetrate to reach the lower chamber. jcancer.orgmdpi.com The number of cells that have migrated or invaded is then quantified, typically by staining and counting. jcancer.org Studies have shown that SI-2 at a concentration of 100 nM can decrease cell motility and invasion in MDA-MB-468 breast cancer cells. medchemexpress.comtargetmol.commedchemexpress.com The knockdown of specific genes has also been shown to significantly decrease cell migration and invasion. nih.gove-century.us
Since this compound targets SRC-3, a transcriptional coactivator, assays that measure transcriptional activity are essential for understanding its mechanism of action.
Luciferase reporter assays are a common method for studying the activity of specific transcription factors or signaling pathways. nih.gov In this assay, the promoter of a gene of interest is cloned upstream of a reporter gene, such as luciferase. When the transcription factor is active, it binds to the promoter and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is then measured and serves as a readout of transcriptional activity. nih.gov Research indicates that SI-2 selectively reduces the transcriptional activities of SRC-3. medchemexpress.comtargetmol.commedchemexpress.com
Cell Migration and Invasion Assays
Biochemical and Molecular Biology Techniques
A wide array of biochemical and molecular biology techniques are employed to investigate the effects of this compound at the molecular level. depauw.edukau.edu.sa
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. medchemexpress.commedchemexpress.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. depauw.edu This technique has been used to show that this compound significantly reduces SRC-3 protein levels in a dose-dependent manner without affecting SRC-3 mRNA levels. medchemexpress.commedchemexpress.com
Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) are used to amplify and quantify DNA and RNA, respectively. depauw.edu These techniques are essential for studying gene expression levels. For example, qPCR can be used to determine if a compound affects the mRNA levels of a target gene.
Immunoprecipitation is used to isolate a specific protein from a complex mixture using an antibody that binds to that protein. This technique can be used to study protein-protein interactions and to confirm the direct physical interaction between SI-2 and SRC-3. medchemexpress.com
Gel electrophoresis is a technique used to separate macromolecules like DNA, RNA, and proteins based on their size and charge. depauw.edu It is a standard procedure in many molecular biology workflows, including Western blotting and nucleic acid analysis.
Cloning and vector construction are techniques used to create and manipulate DNA molecules. depauw.edu These are often used to generate the constructs needed for reporter assays or to express specific proteins in cells for further study.
Co-Immunoprecipitation Studies for Protein-Protein Interactions
In Vivo Research Methodologies
In vivo research involves studying the effects of a substance in a whole, living organism, providing a more complex and physiologically relevant context than in vitro studies. nih.gov
Animal models are indispensable tools in biomedical research for mimicking human diseases and evaluating the efficacy of potential new drugs before they are tested in humans. nih.govresearchgate.net For cancer research, this often involves implanting human cancer cells into immunodeficient mice to create tumor xenografts.
In the study of this compound, a breast cancer mouse model using MDA-MB-468 cells has been utilized. medchemexpress.com These models are crucial for assessing the anti-tumor activity of the compound in a living system. The establishment of such a model involves injecting the cancer cells into the mice and allowing the tumors to grow to a palpable size. The mice are then treated with this compound or a vehicle control, and tumor growth is monitored over time. medchemexpress.com In one such study, this compound was shown to significantly inhibit tumor growth in this model. medchemexpress.com
Ex vivo tissue analysis involves the examination of tissues that have been removed from a living organism. This approach bridges in vivo studies and in vitro analyses, allowing for the assessment of biomarkers in a more controlled setting while still reflecting the physiological state of the organism from which the tissue was taken.
Following in vivo studies with this compound, ex vivo analysis of tumor tissues is a critical step. For example, after treating mice with this compound in the MDA-MB-468 breast cancer model, the tumors were harvested and analyzed. medchemexpress.com Western blot analysis of these tumor tissues revealed that SRC-3 levels were significantly lower in the this compound-treated group compared to the control group. medchemexpress.com This finding provides in vivo evidence that the compound is reaching its target and exerting its intended effect.
Ex vivo analysis can also involve immunohistochemistry (IHC) to visualize the expression and localization of specific proteins within the tissue architecture. oncotarget.com Additionally, quantitative mass spectrometry can be used to measure the levels of specific biomarkers in tissue samples. pnas.org For instance, studies have used quantitative proteomics to identify and quantify thousands of proteins from paired tumor and normal tissues to discover potential biomarkers. nih.gov
Pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. acs.org These studies provide crucial information for determining the appropriate dosing regimen and predicting the drug's efficacy and potential toxicity.
Methodologies for PK studies typically involve administering the compound to animals, often intravenously or orally, and then collecting blood samples at various time points. researchgate.netmdpi.com The concentration of the drug in the plasma is then measured using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.netmdpi.com
For this compound, a pharmacokinetic analysis was conducted in CD1 mice. medchemexpress.com After a single intraperitoneal administration, the compound's half-life (T1/2) was determined to be 1 hour, with a maximum plasma concentration (Cmax) of 3.0 μM reached at a Tmax of 0.25 hours. medchemexpress.com These data indicate that this compound is rapidly absorbed and has a relatively short half-life in mice. The study also noted that this compound has acceptable oral availability. medchemexpress.com
Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Unit | Reference |
| Half-life (T1/2) | 1 | hour | medchemexpress.com |
| Maximum Plasma Concentration (Cmax) | 3.0 | μM | medchemexpress.com |
| Time to Maximum Plasma Concentration (Tmax) | 0.25 | hour | medchemexpress.com |
Future Research Directions and Translational Perspectives Pre Clinical
Exploration of Additional Research Targets and Pathways
While SI-2 is best known as a selective inhibitor of SRC-3, ongoing research has begun to uncover its influence on a broader range of molecular targets and signaling pathways, suggesting its potential utility across a wider spectrum of diseases. drugtargetreview.comaacrjournals.orgmdpi.com
The primary target of SI-2 is the p160 nuclear receptor coactivator family, with a potent inhibitory effect on SRC-3 (also known as AIB1). openaccessjournals.comnih.gov It selectively reduces the transcriptional activities and protein concentrations of SRC-3 through direct physical interaction. explorationpub.comnih.gov Research also indicates that SI-2 can reduce the levels of other family members, SRC-1 and SRC-2, in breast cancer cell lines. aacrjournals.org This activity disrupts the function of numerous nuclear receptors, including the estrogen receptor (ER), implicating it in the Vitamin D Related/Nuclear Receptor pathway. nih.gov
A significant recent finding is the role of SI-2 as a specific inhibitor of lysine (B10760008) acetyltransferase KAT13B. mdpi.com This inhibition disrupts the assembly of the NLRP3 inflammasome by preventing the interaction between NLRP3 and the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This mechanism is distinct from affecting NLRP3 acetylation, identifying SI-2 as a specific inhibitor of NLRP3 inflammasome activation and a potential agent for treating NLRP3-driven diseases. mdpi.com
Furthermore, preclinical investigations have suggested a role for pathways involving Transient Receptor Potential Canonical 6 (TRPC6) channels and the downstream ERK1/2 signaling cascade, particularly in the context of kidney disease. Studies have shown that TRPC6 expression is linked to podocyte injury, a key event in the progression of glomerular diseases. aacrjournals.orgoaepublish.com The downregulation of TRPC6 can protect podocytes by activating autophagy through the ERK1/2 pathway. aacrjournals.orgoaepublish.com Given that SRC-3 inhibition is being explored in renal disease contexts, investigating a potential connection between SI-2, SRC-3, and the TRPC6/ERK1/2 axis is a promising future research direction.
Table 1: Investigated and Potential Molecular Targets and Pathways for SI-2 Hydrochloride
| Target/Pathway | Primary Mechanism of Action | Associated Disease Context | Key Findings |
| SRC-3 (AIB1) | Potent and selective inhibitor; reduces protein levels and transcriptional activity. drugtargetreview.comaacrjournals.orgnih.govbjbms.org | Breast Cancer, Anaplastic Thyroid Cancer. openaccessjournals.complos.org | Induces cancer cell death, inhibits tumor growth and metastasis. openaccessjournals.comdrugtargetreview.com |
| SRC-1 & SRC-2 | Reduces protein levels in breast cancer cells. aacrjournals.org | Breast Cancer. aacrjournals.org | Broadens the impact on the p160 coactivator family. |
| NLRP3 Inflammasome | Inhibits activation by disrupting the NLRP3-ASC interaction. mdpi.com | Inflammatory Diseases. mdpi.com | Acts as a specific inhibitor independent of NLRP3 acetylation. mdpi.com |
| KAT13B | Specific inhibitor of this lysine acetyltransferase. mdpi.com | Inflammatory Diseases. mdpi.com | The upstream mechanism for NLRP3 inflammasome inhibition. mdpi.com |
| TRPC6 / ERK1/2 | Potential Target - Downregulation of TRPC6 protects podocytes via ERK1/2. aacrjournals.orgoaepublish.com | Kidney Disease. aacrjournals.orgoaepublish.com | Mechanistic link suggests a potential therapeutic avenue for SI-2 in nephropathy. |
Investigation of Combination Research Strategies
To enhance therapeutic efficacy and overcome potential drug resistance, the investigation of this compound in combination with other agents is a critical area of future preclinical research. The rationale for these strategies is rooted in targeting multiple, non-overlapping pathways crucial for cancer progression and survival. spandidos-publications.com
Preclinical studies have demonstrated that inhibiting SRC-3 can sensitize cancer cells to other therapies. For example, SRC-3 knockdown can reverse resistance to tamoxifen (B1202) in certain breast cancer cells and increase the sensitivity of lung cancer cells to tyrosine kinase inhibitors. nih.gov Another SRC-3 inhibitor, bufalin, has been shown to sensitize cancer cells to AKT inhibitors like MK-2206. bjbms.org These findings provide a strong basis for exploring SI-2 in similar combinations.
A particularly promising area is the combination of SRC inhibitors with PARP inhibitors. In preclinical models of BRCA2-null prostate cancer, which show an enrichment of the SRC signaling pathway, combining PARP inhibitors with SRC inhibitors like dasatinib (B193332) resulted in a synergistic antiproliferative effect. aacrjournals.orgnih.gov This suggests that SRC activation may be a resistance mechanism to PARP inhibitors, which could be overcome by co-administration of SI-2. aacrjournals.orgnih.govecancer.org
Furthermore, given SRC-3's role in modulating the tumor microenvironment and its involvement in immune suppression via regulatory T cells (Tregs), combining SI-2 with immunotherapy is a logical next step. drugtargetreview.comnih.govaacrjournals.org Inhibiting SRC-3 may reduce the activity of immunosuppressive cells, potentially enhancing the efficacy of immune checkpoint inhibitors. nih.govaacrjournals.org
Studies using patient-derived organoid models of breast cancer have also highlighted the potential of combining the SRC-3 inhibitor SI-2 with a PELP1/SRC-3 complex inhibitor (5MPN) or with tamoxifen, showing a reduction in tumorsphere formation. plos.org
Table 2: Potential Combination Research Strategies for this compound
| Combination Class | Rationale | Potential Agents | Preclinical Model/Context |
| Hormonal Therapies | Overcome resistance mediated by SRC-3 overexpression. bjbms.orgnih.gov | Tamoxifen, Fulvestrant | ER+ Breast Cancer. plos.org |
| Kinase Inhibitors | Target parallel survival pathways (e.g., PI3K/AKT). bjbms.org | AKT inhibitors (MK-2206), EGFR inhibitors (Erlotinib). bjbms.org | Lung Cancer, Pancreatic Cancer. openaccessjournals.com |
| PARP Inhibitors | Overcome SRC-mediated resistance to PARP inhibition. aacrjournals.orgnih.gov | Olaparib, Rucaparib | BRCA-mutant Prostate Cancer. aacrjournals.orgnih.gov |
| Immunotherapies | Disrupt SRC-3-mediated immune suppression in the tumor microenvironment. drugtargetreview.comnih.gov | Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Solid Tumors (e.g., Breast, Lymphoma). nih.gov |
| Other SRC-3 Pathway Inhibitors | Synergistic targeting of the SRC-3/PELP1 complex. plos.org | 5MPN (PELP1/SRC-3 complex inhibitor) | ER+ Breast Cancer Organoids. plos.org |
Development of Advanced Research Tools and Probes
This compound is not only a potential therapeutic agent but also a valuable research tool for dissecting complex biological pathways. Its development provides a "first-in-class" chemical probe to study the function of SRC-3, a protein previously deemed "undruggable" due to its large, flexible structure and lack of traditional ligand-binding pockets. openaccessjournals.comexplorationpub.com
As a potent and selective small-molecule inhibitor, SI-2 allows researchers to pharmacologically modulate SRC-3 activity in a controlled manner. This is crucial for validating SRC-3 as a therapeutic target in various disease models. By selectively reducing SRC-3 protein levels and transcriptional activity, SI-2 helps to elucidate the specific downstream effects and gene networks regulated by this coactivator. openaccessjournals.comdrugtargetreview.comnih.gov
The use of SI-2 as a probe extends to exploring the intricate protein-protein interactions (PPIs) that SRC-3 engages in. Its ability to disrupt these interactions is central to its mechanism of action and provides a template for developing other molecules that can target similar "undruggable" proteins. openaccessjournals.com The development of related molecules like SI-10 and SI-12, based on the SI-2 scaffold, demonstrates the utility of SI-2 as a foundational structure for creating a toolkit of chemical probes with varied properties, such as improved half-life, for long-term studies. nih.gov
Furthermore, SI-2 can be used in competitive binding assays, such as NanoBRET, to screen for and identify other small molecules that bind to different pockets on the target protein, accelerating the discovery of new pharmacophores.
Table 3: this compound as a Research Tool
| Application | Description | Research Area |
| Target Validation | Pharmacological inhibition of SRC-3 to confirm its role in disease pathogenesis. openaccessjournals.com | Oncology, Immunology |
| Pathway Elucidation | Dissecting the specific downstream signaling pathways regulated by SRC-3. drugtargetreview.comnih.gov | Transcriptional Regulation, Cell Signaling |
| Protein-Protein Interaction Probe | Studying the dynamics of SRC-3's interactions with nuclear receptors and other proteins. openaccessjournals.com | Molecular Biology, Structural Biology |
| Chemical Probe for "Undruggable" Targets | Serving as a model for developing inhibitors against other challenging proteins lacking defined binding sites. openaccessjournals.com | Drug Discovery |
| Pharmacophore Identification | Use in competitive assays to discover new small molecules that bind to the target protein. | Medicinal Chemistry |
Contribution to Understanding Fundamental Biological Processes
The study of this compound has significantly advanced the understanding of several fundamental biological processes, primarily by providing a means to probe the function of the SRC-3 coactivator.
A major contribution is in the field of transcriptional regulation . SRC-3 is a key coactivator for a multitude of transcription factors, and by inhibiting it, SI-2 helps to clarify the specific genes and pathways under its control. bjbms.org This has shed light on how nuclear receptors modulate gene expression in response to hormonal signals, a process central to both normal physiology and diseases like breast cancer. nih.gov
In cancer biology , SI-2 has been instrumental in confirming the multifaceted role of SRC-3 in tumorigenesis. Research using SI-2 has demonstrated that SRC-3 is critical for cancer cell proliferation, survival, motility, invasion, and metastasis. openaccessjournals.comdrugtargetreview.comnih.gov It has also helped to uncover the role of SRC-3 in promoting therapeutic resistance and maintaining cancer stem cell populations. nih.govplos.org
SI-2 has also opened a new window into the process of innate immune signaling . The discovery that it blocks the activation of the NLRP3 inflammasome reveals a novel regulatory checkpoint in this critical pathway, which is involved in a host of inflammatory diseases. mdpi.com This finding links the worlds of nuclear coactivation and innate immunity.
Emerging research also points to a role for SRC-3 in the central nervous system. For instance, SRC-3 has been found to acetylate calmodulin in the brain, a process that regulates synaptic plasticity and fear learning. aacrjournals.org SI-2 could therefore serve as a valuable tool to further explore the molecular underpinnings of memory and behavior.
Table 4: Biological Processes Elucidated by Research Involving SI-2
| Biological Process | Contribution of SI-2 Research | Key Findings |
| Transcriptional Regulation | Clarifies the role of p160 coactivators in mediating nuclear receptor signaling. nih.govbjbms.org | SI-2 selectively reduces SRC-3 transcriptional activity. drugtargetreview.comnih.gov |
| Cancer Progression | Elucidates the mechanisms of tumor growth, metastasis, and therapy resistance. openaccessjournals.comdrugtargetreview.com | SI-2 inhibits cancer cell motility, invasion, and tumor growth in vivo. openaccessjournals.comdrugtargetreview.com |
| Innate Immunity | Uncovers a novel regulatory mechanism for inflammasome activation. mdpi.com | SI-2 blocks NLRP3 inflammasome activation by disrupting the NLRP3-ASC interaction. mdpi.com |
| Stem Cell Biology | Reveals the role of SRC-3 in maintaining cancer stem cell (CSC) populations. nih.govplos.org | SI-2 treatment blocks CSC activity in anaplastic thyroid cancer models. plos.org |
| Neurobiology | Provides a tool to study the role of SRC-3 in neuronal processes. aacrjournals.org | SRC-3 is implicated in synaptic plasticity and fear learning. aacrjournals.org |
Preclinical Research toward Novel Therapeutic Strategies
The primary translational goal for this compound is its development into a novel therapeutic strategy for various cancers and other diseases. Preclinical research has provided substantial evidence supporting its potential.
The most extensive preclinical data for SI-2 is in breast cancer . In orthotopic mouse models using the triple-negative breast cancer (TNBC) cell line MDA-MB-468, SI-2 significantly inhibited primary tumor growth. openaccessjournals.comdrugtargetreview.com This effect was accompanied by a marked reduction in SRC-3 protein levels within the tumor tissue. drugtargetreview.comaacrjournals.org The compound has shown potent, low-nanomolar IC50 values for inducing cell death across a range of breast cancer cell lines, including those that are endocrine-sensitive, endocrine-resistant, and TNBC, while notably sparing normal cells. openaccessjournals.comdrugtargetreview.com
Beyond breast cancer, SI-2 has demonstrated efficacy in preclinical models of anaplastic thyroid cancer (ATC) . In xenograft models using human ATC cell lines, SI-2 treatment markedly suppressed tumor growth. plos.org The mechanism involved the induction of apoptosis and the inhibition of cancer stem cell activity, suggesting it could target the aggressive and resistant cell populations that drive this disease. plos.org
The discovery of SI-2's activity as an NLRP3 inflammasome inhibitor opens up a completely new therapeutic area. mdpi.com This positions SI-2 as a potential treatment for a wide array of NLRP3-driven inflammatory disorders, such as cryopyrin-associated periodic syndromes, gout, and potentially neuroinflammatory conditions.
Finally, while direct in-vivo studies are still needed, the mechanistic links between SRC-3, podocyte function, and pathways like TRPC6 suggest a potential future application for SI-2 in treating chronic kidney diseases characterized by podocyte injury and proteinuria. explorationpub.com
Table 5: Summary of Key Preclinical Efficacy Studies of this compound
| Disease Model | Cell Line / Animal Model | Key Findings |
| Breast Cancer | MDA-MB-468 cells (in vitro) | IC50 of 3.4 nM for cell growth inhibition; significantly reduced cell motility and invasion. openaccessjournals.comdrugtargetreview.com |
| Breast Cancer | MDA-MB-468 orthotopic mouse model | Significantly inhibited primary tumor growth; reduced SRC-3 protein levels in tumors. openaccessjournals.comdrugtargetreview.com |
| Anaplastic Thyroid Cancer | THJ-11T & -16T xenograft mouse models | Reduced mean tumor weight by over 70%; induced apoptosis and inhibited cancer stem cell activity. plos.org |
| Immune Regulation | Human Regulatory T cells (Tregs) (ex vivo) | Inhibited the immunosuppressive function of Tregs. aacrjournals.org |
Q & A
Q. What is the molecular mechanism of action of SI-2 hydrochloride in breast cancer models?
this compound selectively inhibits Steroid Receptor Coactivator-3 (SRC-3), a transcriptional regulator overexpressed in breast cancer. It directly binds to SRC-3, reducing its transcriptional activity and protein concentration, leading to apoptosis in cancer cells. The compound exhibits an IC50 range of 3–20 nM in breast cancer cell lines (e.g., MDA-MB-468) while sparing normal cells . Key assays include SRC-3 binding affinity studies (e.g., surface plasmon resonance) and transcriptome profiling to validate target modulation.
Q. Which experimental models are validated for studying this compound’s efficacy and selectivity?
- In vitro : Breast cancer cell lines (e.g., MDA-MB-468) are treated with this compound to assess cytotoxicity (via MTT assays), migration (scratch/wound healing assays), and invasion (transwell Matrigel assays). Selectivity is confirmed by comparing IC50 values in cancer versus non-cancerous mammary epithelial cells .
- In vivo : Xenograft models (e.g., immunodeficient mice implanted with MDA-MB-468 tumors) evaluate tumor regression, metastasis suppression, and chronic toxicity (e.g., cardiac and hepatic safety profiles) .
Q. How is this compound’s selectivity for cancer cells mechanistically validated?
Researchers use dual-cell co-culture systems and flow cytometry to compare apoptosis induction in cancer versus normal cells. Transcriptomic analysis (RNA-seq) further identifies SRC-3-dependent pathways uniquely disrupted in cancer cells. Proteomic studies confirm reduced SRC-3 levels post-treatment, with no significant off-target effects on survival pathways in normal cells .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values (3–20 nM) across studies?
Variability may arise from differences in cell line genetic backgrounds, assay conditions (e.g., serum concentration, incubation time), or SRC-3 expression levels. To reconcile
- Standardize cell culture conditions (e.g., passage number, media composition).
- Validate SRC-3 protein levels via Western blot before dosing.
- Include positive controls (e.g., known SRC-3 inhibitors) to calibrate assays .
Q. What methodological considerations are critical for assessing this compound’s anti-metastatic effects in vivo?
- Dosing regimen : Optimize oral bioavailability (reported as "acceptable" in preclinical models) using pharmacokinetic (PK) profiling to determine peak plasma concentration and half-life .
- Metastasis tracking : Use bioluminescent imaging in orthotopic models or quantify circulating tumor cells (CTCs) via flow cytometry.
- Toxicity monitoring : Perform histopathology on major organs (heart, liver, kidneys) post-treatment to confirm low chronic toxicity .
Q. How can researchers optimize this compound’s solubility and stability for in vitro assays?
- Solubility : Dissolve in DMSO at 5 mg/mL with sonication (30 sec pulses). Avoid aqueous buffers with high salt concentrations to prevent precipitation .
- Stability : Store aliquots at -20°C in airtight, light-protected vials. Confirm stability via HPLC before each experiment, especially for long-term studies .
Key Methodological Recommendations
- Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., CRISPR knockdown of SRC-3 to confirm on-target effects).
- Experimental Design : Use randomized, blinded treatment groups in vivo to minimize bias.
- Data Reproducibility : Share raw data (e.g., dose-response curves, PK profiles) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
